Citroylformic acid-gamma-lactone
Description
Citroylformic acid-γ-lactone is a cyclic ester (γ-lactone) characterized by a five-membered ring structure formed via the intramolecular esterification of citroylformic acid. The γ-lactone classification indicates that the ester bond bridges the hydroxyl and carboxylic acid groups on the fourth carbon of the parent acid. Citroylformic acid-γ-lactone is distinguished by its citroylformic acid backbone, which may confer unique reactivity or biological activity compared to other γ-lactones.
Properties
CAS No. |
67055-62-3 |
|---|---|
Molecular Formula |
C7H6O7 |
Molecular Weight |
202.12 g/mol |
IUPAC Name |
carboxy 2-[(2S)-4-hydroxy-5-oxo-2H-furan-2-yl]acetate |
InChI |
InChI=1S/C7H6O7/c8-4-1-3(13-6(4)10)2-5(9)14-7(11)12/h1,3,8H,2H2,(H,11,12)/t3-/m1/s1 |
InChI Key |
WAEYLBYMNVAENL-GSVOUGTGSA-N |
SMILES |
C1=C(C(=O)OC1CC(=O)OC(=O)O)O |
Isomeric SMILES |
C1=C(C(=O)O[C@H]1CC(=O)OC(=O)O)O |
Canonical SMILES |
C1=C(C(=O)OC1CC(=O)OC(=O)O)O |
Synonyms |
1-keto-2,4-dihydroxy-4-carboxyadipenoic acid (2,3)-1,4-lactone citroylformic acid-gamma-lactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous γ-Lactones
The following table summarizes key similarities and differences between citroylformic acid-γ-lactone and structurally related γ-lactones:
Key Observations:
Structural Diversity : While all compounds share the γ-lactone core, their substituents vary significantly. Citroylformic acid-γ-lactone’s citroylformic acid backbone contrasts with GBL’s simple alkyl chain or D-galactonic acid-γ-lactone’s sugar-derived structure.
Applications : GBL and D-galactonic acid-γ-lactone have well-established roles in pharmacology and biochemistry, respectively. Citroylformic acid-γ-lactone’s applications remain speculative but may align with its use as a chiral intermediate in organic synthesis.
Research Findings and Gaps
- Citroylformic Acid-γ-Lactone: No direct pharmacological or industrial data were identified in the reviewed literature.
- GBL: Extensive research highlights its dual role as a solvent and prodrug for γ-hydroxybutyrate (GHB), with noted neuropharmacological effects .
- Sugar-Derived Lactones : D-Galactonic acid-γ-lactone is utilized in microbial identification systems (e.g., BIOLOG assays), underscoring its role in metabolic profiling .
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